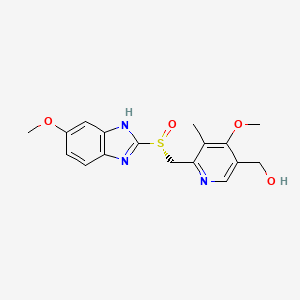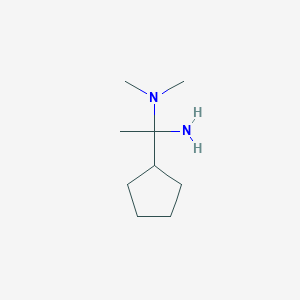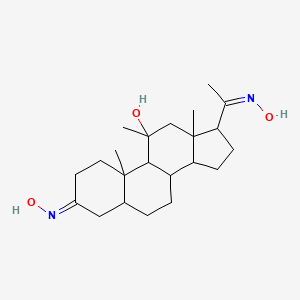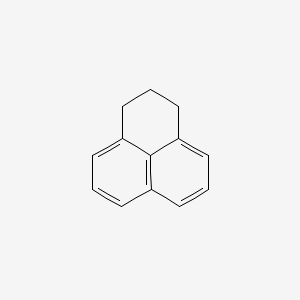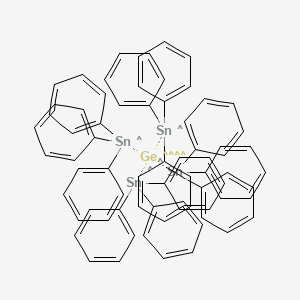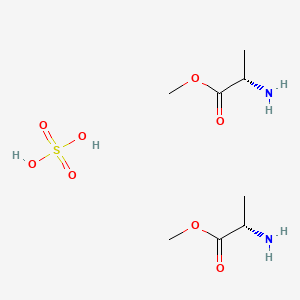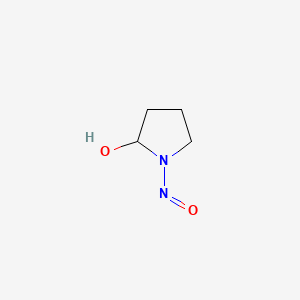
2-Pyrrolidinol, 1-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinol, 1-nitroso- is a nitrogen-containing heterocyclic compound with the molecular formula C4H8N2O. It is also known as N-Nitrosopyrrolidine. This compound is characterized by a five-membered ring structure containing both nitrogen and oxygen atoms. It has significant applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinol, 1-nitroso- typically involves the nitrosation of pyrrolidine. One common method is the reaction of pyrrolidine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitroso compound.
Industrial Production Methods
Industrial production of 2-Pyrrolidinol, 1-nitroso- follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinol, 1-nitroso- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it back to pyrrolidine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can regenerate pyrrolidine.
Scientific Research Applications
2-Pyrrolidinol, 1-nitroso- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe for studying nitrosation reactions in biological systems.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinol, 1-nitroso- involves its interaction with molecular targets through nitrosation reactions. The nitroso group can modify proteins and nucleic acids, affecting their function. This compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosopyrrolidine: Similar in structure but differs in specific functional groups.
Pyrrolidinone: Contains a carbonyl group instead of a nitroso group.
Pyrrole: Lacks the nitroso group and has different reactivity.
Uniqueness
2-Pyrrolidinol, 1-nitroso- is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications.
Properties
CAS No. |
65734-39-6 |
|---|---|
Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
1-nitrosopyrrolidin-2-ol |
InChI |
InChI=1S/C4H8N2O2/c7-4-2-1-3-6(4)5-8/h4,7H,1-3H2 |
InChI Key |
KCYALJYRNPZWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


